Anagliptin-d6

Description

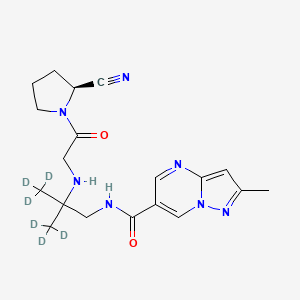

Structure

3D Structure

Properties

Molecular Formula |

C19H25N7O2 |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C19H25N7O2/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28)/t15-/m0/s1/i2D3,3D3 |

InChI Key |

LDXYBEHACFJIEL-GUDAZLPISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CNC(=O)C1=CN2C(=CC(=N2)C)N=C1)(C([2H])([2H])[2H])NCC(=O)N3CCC[C@H]3C#N |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N |

Origin of Product |

United States |

Foundational & Exploratory

Anagliptin-d6: Structural Characterization and Bioanalytical Applications in LC-MS/MS

Target Audience: Researchers, Analytical Scientists, and Pharmacokineticists Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of Type 2 diabetes mellitus (T2DM) management, dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a cornerstone therapeutic class. Anagliptin, approved in Japan in 2012, is a highly potent DPP-4 inhibitor with >10,000-fold selectivity over homologous enzymes like DPP-8 and DPP-9[1]. To accurately profile its pharmacokinetics (PK) and pharmacodynamics (PD) during clinical and preclinical studies, highly sensitive bioanalytical assays are required.

Anagliptin-d6 serves as the premier stable-isotope-labeled internal standard (SIL-IS) for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Anagliptin[2]. As a Senior Application Scientist, I have structured this guide to elucidate the chemical rationale behind Anagliptin-d6, the causality of its synthetic and analytical design, and a field-proven LC-MS/MS methodology that ensures self-validating data integrity.

Chemical Structure and Physicochemical Properties

Anagliptin-d6 is the deuterated isotopologue of Anagliptin, wherein six hydrogen atoms are replaced by deuterium (

Comparative Data Summary

The following table summarizes the critical physicochemical parameters of the unlabeled active pharmaceutical ingredient (API) versus its deuterated counterpart:

| Property | Anagliptin (API) | Anagliptin-d6 (SIL-IS) |

| CAS Number | 739366-20-2[1] | N/A (Custom Synthesis) |

| Chemical Formula | ||

| Molecular Weight | 383.45 g/mol | 389.48 - 389.49 g/mol [2] |

| Precursor Ion | m/z 384.2 | m/z 390.2 |

| IUPAC Name | N-[2-[[2-[(2S)-2-cyano-1-pyrrolidinyl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide[1] | N-[2-[[2-[(2S)-2-cyano-1-pyrrolidinyl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide-D6 |

| Primary Application | Therapeutic (DPP-4 Inhibitor)[1] | Internal Standard for LC-MS/MS[3][4] |

The Causality of the +6 Da Mass Shift

In mass spectrometry, selecting an internal standard with a sufficient mass shift is critical. Carbon-13 (

Pharmacological Context & Synthetic Logic

Mechanism of Action

Anagliptin exerts its therapeutic effect by competitively binding to DPP-4. This prevents the rapid enzymatic degradation of incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP)[1][5]. The prolonged half-life of active GLP-1 stimulates glucose-dependent insulin secretion from pancreatic beta cells while suppressing glucagon release from alpha cells[1].

Diagram 1: Mechanism of action of Anagliptin blocking DPP-4 to maintain active GLP-1 levels.

Synthetic Strategy for Anagliptin-d6

The process-scale synthesis of Anagliptin involves alkylating (S)-1-(2-chloroacetyl)-pyrrolidine-2-carbonitrile with t-butyl (2-amino-2-methyl-1-propyl)carbamate, followed by deprotection and coupling with 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid[1].

To synthesize Anagliptin-d6, researchers introduce the deuterium label via a deuterated building block. Using a commercially available deuterated intermediate (e.g., a d6-labeled pyrimidine carboxylic acid or d6-labeled gem-dimethyl propyl carbamate) ensures that the isotopic label is covalently locked into a non-exchangeable carbon-deuterium bond.

Bioanalytical Application: LC-MS/MS Methodology

To quantify Anagliptin in human plasma, an ultrasensitive LC-MS/MS method must be developed[4]. The protocol below is designed as a self-validating system: by spiking Anagliptin-d6 into every sample prior to extraction, any variations in extraction recovery or matrix-induced ion suppression are mathematically canceled out by the Analyte/IS peak area ratio[3][4].

Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) is chosen over Liquid-Liquid Extraction (LLE) for gliptins when high-throughput is required, as it effectively denatures binding proteins and releases the drug with minimal solvent evaporation steps[4].

-

Aliquot: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 10 µL of Anagliptin-d6 working solution (e.g., 50 ng/mL in 50% methanol). Self-Validation Check: The IS must be added before any extraction solvent to account for co-precipitation losses.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Vortex & Centrifuge: Vortex for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of ultrapure water (to match the initial mobile phase polarity and prevent peak distortion).

Chromatographic Separation

Causality: A C18 stationary phase is the gold standard for robust reverse-phase LC-MS/MS[6]. A slightly acidic mobile phase ensures the basic secondary and tertiary amines of Anagliptin remain protonated, enhancing electrospray ionization (ESI) efficiency[3][5].

-

Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or equivalent[5].

-

Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient:

-

0.0 - 0.5 min: 10% B

-

0.5 - 2.0 min: Ramp to 90% B

-

2.0 - 3.0 min: Hold at 90% B

-

3.0 - 3.1 min: Return to 10% B

-

3.1 - 4.5 min: Re-equilibration

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization Positive (ESI+)[5].

-

Transitions:

-

Anagliptin: m/z 384.2

m/z[Specific Product Ion, e.g., 157.6 or similar characteristic fragment] -

Anagliptin-d6: m/z 390.2

m/z [Corresponding d6 Product Ion]

-

Diagram 2: Step-by-step bioanalytical LC-MS/MS workflow utilizing Anagliptin-d6.

Method Validation and E-E-A-T Principles

As an application scientist, establishing trust in a bioanalytical method requires rigorous validation aligned with FDA and ICH M10 guidelines.

Matrix Effect and Recovery

The physicochemical properties of Anagliptin-d6 are virtually identical to Anagliptin[4]. Therefore, any ion suppression caused by endogenous plasma phospholipids eluting from the C18 column will affect both the analyte and the IS equally. When calculating the matrix factor (MF), the IS-normalized MF should be strictly between 0.85 and 1.15. If a non-deuterated analog were used, differing retention times could lead to differential ion suppression, invalidating the assay[3][4].

Linearity and Precision

By plotting the peak area ratio of Anagliptin to Anagliptin-d6 against the nominal concentration, the calibration curve typically exhibits excellent linearity (

Diagram 3: Logical causality of utilizing an IS ratio to create a self-correcting calibration curve.

Conclusion

The integration of Anagliptin-d6 into LC-MS/MS workflows is not merely a procedural step; it is a fundamental requirement for achieving the scientific integrity necessary for modern pharmacokinetic profiling. By leveraging the +6 Da mass shift, analysts can eradicate isotopic overlap, while the identical chromatographic behavior ensures perfect normalization of matrix effects and extraction recoveries.

References

-

National Institutes of Health (PMC). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma. Retrieved from[Link][3]

-

Neliti. An insight of development and validation of bio-analytical method in the reference of anti-diabetic drugs by using LC-MS. Retrieved from[Link][4]

-

MDPI. A Highly Sensitive UPLC-MS/MS Method for the Quantification of the Organic Cation Transporters' Mediated Metformin Uptake. Retrieved from[Link][6]

-

International Journal of Bioassays. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN IN PLASMA THROUGH LC. Retrieved from[Link][5]

Sources

- 1. Anagliptin | 739366-20-2 [chemicalbook.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.neliti.com [media.neliti.com]

- 5. ijbio.com [ijbio.com]

- 6. mdpi.com [mdpi.com]

Synthesis and Purification of Anagliptin-d6: A Comprehensive Technical Guide

Executive Summary

Anagliptin is a highly selective, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor deployed in the management of type 2 diabetes mellitus[1]. In clinical and pharmacokinetic bioanalysis, the precise quantification of anagliptin in complex biological matrices requires a robust internal standard. Anagliptin-d6 , the hexadeuterated isotopologue, serves this exact purpose by mitigating matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

This whitepaper provides an in-depth, self-validating technical guide on the synthesis, purification, and analytical characterization of Anagliptin-d6. By focusing on the causality behind reagent selection, regioselectivity, and chiral preservation, this guide equips synthetic chemists and bioanalytical scientists with a reproducible framework for producing high-purity isotopic standards.

Pharmacological Context & Structural Rationale

Anagliptin exerts its therapeutic effect by binding to the active site of DPP-4, preventing the rapid degradation of incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP)[1]. Structurally, anagliptin acts as a non-substrate-like inhibitor. The cyanopyrrolidine group occupies the S1 hydrophobic sub-pocket, forming a critical dipole interaction with Ser630, while the pyrazolopyrimidine group engages in

Fig 1: Mechanism of DPP-4 inhibition and subsequent glycemic control signaling pathway.

The Rationale for Deuteration Site

Anagliptin-d6 is specifically deuterated at the gem-dimethyl group of the 2-methylpropylamine linker[2]. This site is chosen for three critical reasons:

-

Metabolic Stability: The gem-dimethyl group is not a primary site of cytochrome P450 metabolism, ensuring the isotopic label remains intact in vivo.

-

Chemical Stability: Carbon-bound deuterium atoms in this aliphatic environment do not undergo H/D exchange with aqueous solvents during LC-MS/MS sample preparation.

-

Mass Shift: A +6 Da mass shift provides baseline isotopic resolution, completely eliminating cross-talk from the natural isotopic envelope of the unlabeled API.

Retrosynthetic Strategy & Regioselectivity

The synthesis of Anagliptin-d6 mirrors the process-scale route of the unlabeled API but requires the early-stage construction of a deuterated linker[4]. The core challenge lies in the regioselective functionalization of an asymmetrical diamine: 1,2-diamino-2-methylpropane-d6 .

To prevent the formation of undesired regioisomers, the less sterically hindered primary amine must be transiently protected (e.g., with a Boc group). This forces the subsequent

Fig 2: Retrosynthetic workflow and sequential assembly of Anagliptin-d6.

Quantitative Data Summary

A comparison of the physicochemical and mass spectrometric properties of the unlabeled and labeled compounds is essential for MS tuning and method validation[5],[2].

| Property | Anagliptin (Unlabeled) | Anagliptin-d6 (Labeled) |

| IUPAC Name | N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide | Same, but with -d6 designation on the 2-methylpropyl moiety |

| Molecular Formula | ||

| Molecular Weight | 383.45 g/mol | 389.49 g/mol |

| Monoisotopic Mass | 383.2069 Da | 389.2446 Da |

| DPP-4 | < 4 nM | < 4 nM (Isotope effect negligible) |

| Deuteration Site | N/A | gem-dimethyl group |

Step-by-Step Synthetic Methodologies

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure high yield and isotopic integrity.

Step 4.1: Synthesis of tert-butyl (2-amino-2-methylpropyl-d6)carbamate

Causality: We begin with Acetone-d6 to embed the stable isotopes early. A Strecker reaction followed by reduction yields the diamine. Selective Boc protection is achieved by exploiting the steric difference between the primary and tertiary amines.

-

Strecker Reaction: Dissolve Acetone-d6 (1.0 eq) in water. Add

(1.5 eq) and aqueous ammonia. Slowly add -

Reduction: Suspend

(2.0 eq) in anhydrous THF at 0°C. Dropwise add the deuterated nitrile. Reflux for 4 hours. Perform a Fieser workup to isolate 1,2-diamino-2-methylpropane-d6. -

Selective Protection: Dissolve the diamine in DCM at 0°C. Slowly add a solution of

(1.0 eq) in DCM over 2 hours. Stir for an additional 4 hours.

-

Validation:

-NMR must show the absence of the ~1.1 ppm singlet (corresponding to the 6 protons of the gem-dimethyl group), confirming >99% isotopic incorporation.

Step 4.2: Alkylation

Causality: The tertiary amine of the Boc-protected linker is highly hindered. We utilize Potassium Iodide (KI) to facilitate a Finkelstein reaction, converting the alkyl chloride of the pyrrolidine building block into a highly reactive alkyl iodide in situ.

-

Dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.0 eq) and the Boc-protected diamine-d6 (1.1 eq) in anhydrous acetonitrile[4].

-

Add anhydrous

(2.5 eq) and catalytic KI (0.1 eq). -

Reflux the mixture at 80°C for 16 hours under nitrogen.

-

Filter the inorganic salts and concentrate the filtrate. Purify via flash chromatography (Silica gel, DCM:MeOH).

-

Validation: LC-MS must show the [M+H]+ peak corresponding to the Boc-protected intermediate-d6.

Step 4.3: Boc Deprotection

-

Dissolve the intermediate in DCM.

-

Add Trifluoroacetic Acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

-

Concentrate under reduced pressure to yield the TFA salt of the free primary amine.

Step 4.4: Amide Coupling

Causality: 1,1'-Carbonyldiimidazole (CDI) is selected as the coupling agent because its byproducts (imidazole and

-

Dissolve 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 eq) in anhydrous DMF. Add CDI (1.2 eq) and stir for 1 hour to form the active acyl imidazole[4].

-

Add the amine TFA salt from Step 4.3 (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the TFA.

-

Stir at room temperature for 12 hours. Quench with water and extract with ethyl acetate.

-

Validation: TLC (DCM:MeOH 9:1) should indicate complete consumption of the starting materials.

Purification & Chiral Integrity

The (S)-cyanopyrrolidine moiety of anagliptin is susceptible to base-catalyzed epimerization, which would drastically reduce its binding affinity to DPP-4[6]. Therefore, purification must be conducted under strictly controlled pH conditions.

-

Preparative HPLC: Utilize a reversed-phase C18 column (e.g., Waters XBridge).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid (maintains slightly acidic pH to prevent racemization).

-

Solvent B: Acetonitrile.

-

-

Gradient: 10% B to 60% B over 20 minutes.

-

Lyophilization: Collect the fractions corresponding to Anagliptin-d6 and lyophilize immediately to yield the product as a white powder.

Analytical Characterization

To release the compound as a certified internal standard, it must undergo rigorous analytical validation[2].

-

Isotopic Purity (LC-MS/MS): The isotopic purity must be

. The MRM transition for Anagliptin-d6 ([M+H]+ -

Chiral Purity (HPLC): Chiral stationary phase HPLC (e.g., Chiralpak IC) must confirm an enantiomeric excess (ee) of >99% for the (S)-configuration.

-

NMR Spectroscopy:

-NMR (

References

-

RCSB Protein Data Bank. "Anagliptin - Diabetes Mellitus". PDB-101. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 44513473, Anagliptin". PubChem. URL:[Link]

-

Watanabe, et al. "Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions". Taylor & Francis. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Anagliptin [pdb101.rcsb.org]

- 4. Anagliptin | 739366-20-2 [chemicalbook.com]

- 5. Anagliptin | C19H25N7O2 | CID 44513473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Anagliptin-d6: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus.[1] The introduction of deuterium atoms into drug molecules, a process known as deuteration, has emerged as a strategic approach in drug discovery to enhance pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical overview of Anagliptin-d6, a deuterated analog of Anagliptin, focusing on its core physical and chemical properties, synthesis, and analytical characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and study of novel antidiabetic agents.

Chemical and Physical Properties

The foundational characteristics of a drug candidate are its chemical and physical properties, which dictate its behavior in biological systems and its suitability for formulation. Below is a comparative summary of the known and predicted properties of Anagliptin and Anagliptin-d6.

Chemical Identification

| Identifier | Anagliptin | Anagliptin-d6 |

| IUPAC Name | N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide[2] | N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide-d6 |

| CAS Number | 739366-20-2[2] | Not Assigned |

| Molecular Formula | C₁₉H₂₅N₇O₂[2] | C₁₉H₁₉D₆N₇O₂ |

| Molecular Weight | 383.45 g/mol [2] | 389.49 g/mol |

Physicochemical Properties

The introduction of deuterium can subtly influence the physical properties of a molecule due to the kinetic isotope effect, which can affect intermolecular interactions.

| Property | Anagliptin | Anagliptin-d6 (Predicted) |

| Melting Point | 115 - 119 °C | Expected to be similar to Anagliptin, with potential for a slight increase due to stronger intermolecular C-D···X bonds. |

| Boiling Point | Not Determined | Not Determined |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, and DMSO. Soluble in DMF. Water solubility is 0.25 mg/mL (sparingly soluble). | Expected to have very similar solubility profiles to Anagliptin. Minor differences may arise from altered hydrogen bonding dynamics. |

| pKa | Not Determined | Expected to be very similar to Anagliptin. |

Mechanism of Action: DPP-4 Inhibition

Anagliptin exerts its therapeutic effect by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Anagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.[3][4] The deuteration in Anagliptin-d6 is not expected to alter this fundamental mechanism of action.

Caption: Mechanism of action of Anagliptin-d6.

Synthesis and Purification

The synthesis of Anagliptin has been described in the patent literature. The synthesis of Anagliptin-d6 would follow a similar pathway, with the key difference being the introduction of deuterium atoms at a specific step.

Proposed Synthetic Workflow for Anagliptin-d6

The deuteration is most likely achieved through the use of a deuterated starting material or reagent. Based on the structure of Anagliptin-d6, the six deuterium atoms are likely located on the two methyl groups of the 2-methylpropyl moiety. Therefore, a plausible synthetic approach would involve the use of deuterated acetone or a related deuterated building block in the synthesis of the diamine intermediate.

Caption: Proposed synthetic workflow for Anagliptin-d6.

Experimental Protocol: Synthesis of Anagliptin-d6 (Hypothetical)

This protocol is a hypothetical adaptation based on the known synthesis of Anagliptin.

-

Synthesis of the Deuterated Diamine Intermediate:

-

React a suitable deuterated starting material, such as acetone-d6, through a series of reactions (e.g., reductive amination) to form the deuterated 2-amino-2-methyl-d3-propan-1-amine-d3 intermediate.

-

-

Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid:

-

This intermediate is synthesized according to established literature procedures.

-

-

Coupling Reaction:

-

In an inert atmosphere, dissolve the deuterated diamine intermediate and 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid in a suitable aprotic solvent (e.g., DMF).

-

Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield pure Anagliptin-d6.

-

Spectroscopic and Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of Anagliptin-d6.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of Anagliptin-d6 is expected to be very similar to that of Anagliptin, with the notable absence of the singlet corresponding to the six protons of the two methyl groups on the 2-methylpropyl moiety. The patent for Anagliptin reports a singlet for these protons at approximately 1.06 ppm in DMSO-d6.

-

¹³C NMR: The ¹³C NMR spectrum will show the presence of all 19 carbon atoms. The signals for the deuterated methyl carbons will be observed as multiplets due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated analog.

-

DEPT-135: This experiment would be useful to confirm the absence of CH₂ and the presence of CH and CH₃ groups, with the deuterated methyls not appearing in the spectrum.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): This is essential to confirm the elemental composition. The expected [M+H]⁺ ion for Anagliptin-d6 (C₁₉H₂₀D₆N₇O₂) would be approximately 390.28, which is 6 mass units higher than that of Anagliptin ([M+H]⁺ ≈ 384.22).

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would reveal characteristic losses. The fragmentation pattern would be similar to Anagliptin, but fragments containing the deuterated methyl groups would show a corresponding mass shift.

Infrared (IR) Spectroscopy

The IR spectrum of Anagliptin-d6 will exhibit characteristic C-D stretching vibrations in the range of 2100-2300 cm⁻¹, which are absent in the spectrum of Anagliptin. The C-H stretching vibrations around 2800-3000 cm⁻¹ will have a reduced intensity. Other characteristic peaks, such as the C=O stretching of the amides and the C≡N stretching of the nitrile group, are expected to be at similar positions as in the non-deuterated compound.

Quality Control and Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a suitable technique for assessing the purity of Anagliptin-d6. The retention time is expected to be very similar to that of Anagliptin.

-

Chiral HPLC: To confirm the enantiomeric purity of the (S)-cyanopyrrolidine moiety.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Caption: Analytical workflow for Anagliptin-d6 characterization.

Safety and Handling

Conclusion

Anagliptin-d6 represents a valuable tool for researchers in the field of diabetes and metabolic diseases. Its altered pharmacokinetic profile, a consequence of the kinetic isotope effect, may offer advantages over the non-deuterated parent compound. This technical guide has provided a comprehensive overview of the known and predicted physical and chemical properties of Anagliptin-d6, along with proposed methods for its synthesis and detailed analytical characterization. The information presented herein is intended to empower scientists and drug development professionals to further explore the potential of this and other deuterated compounds in the quest for improved therapeutics.

References

- CN105503878A - Synthesis method of anagliptin - Google P

-

Anagliptin | C19H25N7O2 | CID 44513473 - PubChem. (URL: [Link])

-

Anagliptin - Wikipedia. (URL: [Link])

-

Anagliptin - Diabetes Mellitus: undefined - PDB-101. (URL: [Link])

Sources

Topic: Anagliptin-d6: The Analytical Mechanism of Action as a Gold-Standard Internal Standard in Quantitative Bioanalysis

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The robust and reliable quantification of pharmacologically active agents in biological matrices is the cornerstone of drug development. This process is fraught with potential variability, from sample preparation to instrumental analysis. An internal standard (IS) is an indispensable tool introduced to correct for these variations, ensuring the accuracy and precision of analytical data. Stable isotope-labeled (SIL) compounds, such as Anagliptin-d6, are considered the "gold standard" for this purpose in mass spectrometry-based assays.[1][2] This guide elucidates the analytical mechanism of action of Anagliptin-d6 as an internal standard. It is crucial to distinguish this from its pharmacological mechanism; here, we explore its function as a high-fidelity chemical mimic that enables the precise quantification of the active drug, anagliptin, by correcting for procedural and instrumental fluctuations throughout the bioanalytical workflow.

Anagliptin: A Pharmacological Overview

To understand the role of its deuterated analogue, we must first understand the parent compound. Anagliptin is an oral anti-diabetic medication belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class.[3][4][5]

-

Pharmacological Mechanism of Action : Anagliptin works by inhibiting the DPP-4 enzyme, which is responsible for degrading incretin hormones like GLP-1 and GIP.[3][4] By preventing this degradation, anagliptin increases the levels and prolongs the action of active incretins.[3][6] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately improving glycemic control in patients with type 2 diabetes.[3][4][6] Its action is glucose-dependent, which minimizes the risk of hypoglycemia.[4][6]

-

Core Pharmacokinetic Properties : A grasp of anagliptin's journey through the body is essential for designing quantitative assays.

| Property | Description | Source |

| Absorption | Rapidly absorbed after oral administration, with peak plasma concentrations reached within a few hours. | [3] |

| Metabolism | Primarily metabolized in the liver by cytochrome P450 enzymes. A significant portion (~50%) of the drug passes through the body unmetabolized. | [6] |

| Excretion | The drug and its metabolites are cleared through both the urinary (~73%) and fecal routes. | [6] |

| IC50 | Exhibits potent DPP-4 inhibition with an IC50 value of approximately 3.8 nM. | [5][6] |

The Imperative for Internal Standards in Quantitative Mass Spectrometry

Quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) aims to establish a direct, linear relationship between analyte concentration and instrument response. However, the multi-step bioanalytical process introduces significant potential for variability that can sever this relationship.[7][8]

An internal standard is a compound of a known, fixed concentration added to every sample—calibrators, quality controls (QCs), and unknowns—at the earliest stage of sample preparation.[7][9][10] Its purpose is not to be measured itself, but to serve as a reference against which the true analyte is judged.[11] Quantification is based on the ratio of the analyte signal to the IS signal.[7][12] This ratio remains stable even when absolute signal intensities fluctuate, thereby correcting for a host of errors.[7]

Sources of Analytical Variability Corrected by an Internal Standard:

-

Sample Preparation: Analyte can be lost during protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[7][8][13]

-

Injection Volume: Minor inconsistencies can occur even with modern autosamplers.[7]

-

Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., plasma, urine) can unpredictably suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate readings.[1][2][7]

-

Instrumental Drift: The sensitivity of the mass spectrometer can vary over the course of an analytical run.[7][11][13]

Anagliptin-d6: The Analytical Mechanism of Action

The efficacy of an internal standard hinges on one principle: it must behave as a perfect chemical and physical proxy for the analyte.[7] This is why stable isotope-labeled versions of the analyte are the superior choice.[14][15] Anagliptin-d6 is a form of anagliptin where six hydrogen atoms (¹H) have been replaced with their stable, heavier isotope, deuterium (²H or D). This subtle change has profound analytical implications.

The "mechanism of action" of Anagliptin-d6 is not biological but physicochemical mimicry coupled with mass-based differentiation .

-

Identical Physicochemical Properties : Because the electronic structure of deuterium is nearly identical to that of hydrogen, Anagliptin-d6 has the same chemical properties as anagliptin.[2][16] It exhibits the same solubility, extraction recovery, chromatographic retention time, and ionization efficiency.[1][14] This is the foundation of its ability to mimic the analyte.

-

Mass Spectrometric Distinguishability : While chemically identical, Anagliptin-d6 has a higher molecular weight (specifically, +6 Daltons) than anagliptin. A mass spectrometer is designed to separate ions based on their mass-to-charge ratio (m/z), making it easy to detect and quantify both the analyte and the internal standard simultaneously, even if they elute from the chromatography column at the exact same time.[14][16]

The following workflow illustrates how this dual nature provides robust error correction.

Method Validation: A Self-Validating System

To ensure the internal standard is performing its function correctly, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require specific validation experiments.[9][15][17][18][19] These protocols are designed to challenge the IS and prove its suitability.

| Validation Parameter | Objective | Acceptance Criteria (Typical) | Regulatory Guideline |

| Selectivity | Ensure no endogenous components in the matrix interfere with the IS signal. | Response of interfering components should be ≤ 5% of the IS response in the lowest concentration sample (LLOQ). | FDA / ICH M10[15] |

| Matrix Effect | To prove the IS effectively corrects for ion suppression/enhancement across different matrix sources. | The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different sources should be ≤ 15%. | FDA / ICH M10[15] |

| Extraction Recovery | To ensure the extraction efficiency of the IS is consistent and mirrors the analyte. | The recovery of the IS should be consistent, with a CV ≤ 15%. | FDA / ICH M10[15] |

| Stability (H/D Exchange) | To confirm that deuterium atoms on the IS do not exchange with hydrogen atoms from the solvent or matrix. | No significant signal should appear at the analyte's m/z in samples containing only the IS after incubation. | Best Practice[1] |

Experimental Protocol: Matrix Effect Evaluation

This experiment is critical for demonstrating the trustworthiness of Anagliptin-d6.

Objective: To confirm that Anagliptin-d6 accurately compensates for variability in ionization efficiency caused by different biological matrix lots.

Methodology:

-

Source Matrix: Obtain blank biological matrix (e.g., human plasma) from at least six unique donors.

-

Prepare Three Sample Sets:

-

Set A (Neat Solution): Spike anagliptin and Anagliptin-d6 into a clean solvent (e.g., mobile phase).

-

Set B (Post-Extraction Spike): Process the six blank matrix lots through the entire extraction procedure. Spike anagliptin and Anagliptin-d6 into the final, clean extract.

-

Set C (Pre-Extraction Spike): Spike anagliptin and Anagliptin-d6 into the six blank matrix lots before starting the extraction procedure.

-

-

Analysis: Analyze all samples via the LC-MS/MS method.

-

Calculation:

-

Matrix Factor (MF) for Analyte: (Peak Response in Set B) / (Peak Response in Set A)

-

Matrix Factor (MF) for IS: (Peak Response of IS in Set B) / (Peak Response of IS in Set A)

-

IS-Normalized Matrix Factor: (MF of Analyte) / (MF of IS)

-

-

Acceptance: Calculate the coefficient of variation (CV) of the IS-Normalized Matrix Factor across the six lots. The CV must be ≤ 15%.

Causality: A passing result (CV ≤ 15%) scientifically proves that even if different plasma lots suppress or enhance the signal to varying degrees, the Anagliptin-d6 experiences the exact same effect. The ratio of analyte-to-IS therefore remains constant, validating the method's accuracy across different sample populations.

Potential Challenges and Troubleshooting

While deuterated standards are robust, scientists must be aware of potential pitfalls.

The "deuterium isotope effect" can sometimes cause the deuterated standard to elute slightly earlier or later than the analyte.[1] If this shift is significant, it could place the IS in a region of the chromatogram with a different matrix effect than the analyte, compromising its ability to correct accurately.[1] Therefore, achieving co-elution through chromatographic optimization is a critical step in method development.[1]

Conclusion

Anagliptin-d6 does not possess a pharmacological mechanism of action; its power lies in its role as a high-fidelity analytical tool. By perfectly mimicking the chemical and physical behavior of anagliptin throughout the entire bioanalytical process—from extraction to ionization—while remaining distinguishable by mass, it provides a stable, internal reference point. This allows for the calculation of a signal ratio that effectively cancels out procedural and matrix-induced variability. The use of Anagliptin-d6, validated according to stringent regulatory guidelines, is not merely a best practice but a fundamental requirement for producing the accurate, precise, and defensible data essential for advancing drug development.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Anagliptin?

- PDB-101. Anagliptin - Diabetes Mellitus.

- SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.

- AptoChem. Deuterated internal standards and bioanalysis.

- Benchchem. Technical Support Center: Deuterated Internal Standards in LC-MS/MS.

- Patsnap Synapse. (2024, June 14). What is Anagliptin used for?

- Grokipedia. Anagliptin.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Yano, W., et al. (2017). Mechanism of lipid-lowering action of the dipeptidyl peptidase-4 inhibitor, anagliptin, in low-density lipoprotein receptor-deficient mice. J Diabetes Investig, 8: 155–160.

- Benchchem. Foundational Principles of Using Internal Standards in Mass Spectrometry: An In-depth Technical Guide.

- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.

- European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

- Benchchem. A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods.

- Separation Science. (2024, March 7). Internal Standards #1: How Does It Work?

- U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.

- Shimadzu. Qualitative and Quantitative Analysis by ICP-MS.

- Benchchem. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.

- European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline.

- ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted.

- Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available.

- European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis.

- U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. What is the mechanism of Anagliptin? [synapse.patsnap.com]

- 4. What is Anagliptin used for? [synapse.patsnap.com]

- 5. grokipedia.com [grokipedia.com]

- 6. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Anagliptin [pdb101.rcsb.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Internal Standards #1: How Does It Work? | Separation Science [sepscience.com]

- 11. youtube.com [youtube.com]

- 12. Qualitative and Quantitative Analysis by ICP-MS | Inductively Coupled Plasma Mass Spectrometry: SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. fda.gov [fda.gov]

- 18. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]

- 19. bioanalysis-zone.com [bioanalysis-zone.com]

Technical Guide: Commercial Sourcing & Bioanalytical Application of Anagliptin-d6

[1][2]

Executive Summary & Sourcing Strategy

Anagliptin-d6 (Deuterated Anagliptin) is a stable isotope-labeled (SIL) internal standard used critically in the quantification of Anagliptin (Suiny) via LC-MS/MS.[1] It corrects for variability in extraction efficiency and matrix effects (ion suppression/enhancement) in biological samples.

Critical Market Insight: While "Anagliptin-d6" is the theoretically ideal mass-shifted standard, market analysis confirms that Anagliptin-d7 is the predominant in-stock commercial inventory, whereas Anagliptin-d6 is frequently classified as a Custom Synthesis item.[1] Researchers requiring immediate delivery should validate if the +7 mass shift is acceptable for their MS/MS windows, or plan for a 4–8 week lead time for the d6 isotopolog.

Commercial Supplier Landscape

The following table synthesizes verified supplier data for Anagliptin stable isotopes.

| Supplier | Product Code | Isotope | Stock Status | Technical Notes |

| Clearsynth | CS-EO-02420 | Anagliptin-d6 | Enquire (Custom) | Label likely on gem-dimethyl group.[1] |

| Clearsynth | CS-O-11889 | Anagliptin-d7 | In Stock | High inventory availability.[1] |

| Simson Pharma | A1260001 | Anagliptin-d6 | Custom Synthesis | Indian-based synthesis; requires lead time.[1] |

| MedChemExpress | SK-04037 | Anagliptin-d7 | In Stock | Listed as SK-0403-d7.[1] |

| TLC Stds | Custom | Anagliptin-d6 | Custom | Specializes in custom synthesis of gliptin impurities.[1] |

Recommendation: For routine PK/PD studies, Anagliptin-d7 is recommended due to immediate availability. For specific regulatory protocols requiring exactly +6 Da shift, initiate custom synthesis orders with Clearsynth or Simson Pharma immediately.

Chemical Specifications & Isotopic Integrity

Chemical Identity[1][3][4][5]

-

Analyte: Anagliptin (CAS: 739366-20-2)[1]

-

Molecular Formula (Native):

[1] -

Molecular Weight (Native): 383.45 g/mol

-

Target IS (d6):

(MW ~389.49 g/mol )[1]

Structural Rationalization for d6 Labeling

The stability of the deuterium label is paramount. Anagliptin contains a labile cyanopyrrolidine group susceptible to hydrolysis (forming the carboxylate metabolite M1).

-

Ideal Labeling Site: The gem-dimethyl group on the propyl linker.[1]

-

Reasoning: This moiety is metabolically robust and chemically stable. It provides a +6 Da mass shift (

) which is sufficient to avoid isotopic overlap with the natural abundance M+2 isotope of the analyte.[1]

Sourcing Decision Logic

The following diagram illustrates the decision process for selecting the appropriate internal standard based on project timelines and regulatory rigidity.

Figure 1: Decision logic for sourcing Anagliptin Internal Standards.

Bioanalytical Protocol: LC-MS/MS Quantification

This protocol outlines a self-validating workflow for quantifying Anagliptin in human plasma using Anagliptin-d6 (or d7) as the internal standard.[1]

A. Reagents & Preparation

-

Stock Solutions:

-

Working IS Solution:

-

Dilute stock in 50% Acetonitrile/Water to ~500 ng/mL.

-

Note: This concentration should yield a peak area approximately 50-100% of the analyte LLOQ peak area.[1]

-

B. Sample Extraction (Liquid-Liquid Extraction)

Gliptins are basic (pKa ~12.4 for the secondary amine).[1] LLE with MTBE provides cleaner extracts than protein precipitation.

-

Aliquot: Transfer 100 µL of plasma into a 2 mL polypropylene tube.

-

Spike: Add 10 µL of Working IS Solution (Anagliptin-d6). Vortex 10s.

-

Alkalinize: Add 50 µL of 0.1 M NaOH (to ensure analyte is in non-ionized free base form for extraction).

-

Extract: Add 1.0 mL MTBE (Methyl tert-butyl ether).

-

Agitate: Shaker for 10 min at 1200 rpm.

-

Phase Separation: Centrifuge at 4,000 g for 5 min.

-

Transfer: Transfer 800 µL of the supernatant (organic layer) to a fresh tube.

-

Dry: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100 µL Mobile Phase (30:70 ACN:Buffer).

C. LC-MS/MS Conditions[1][4][7][8]

-

Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 50 mm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

Mass Spectrometry Parameters (ESI+):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|

| Anagliptin | 384.2

*Note: The product ion for d6 must be experimentally verified. If the fragment ion contains the labeled gem-dimethyl group, it will shift by +6 (193 -> 199).[1] If the fragmentation cleaves off the labeled group, the product ion might remain 193.1. Always perform a product ion scan on the IS during method development.

Validation & Quality Assurance

To ensure scientific integrity (E-E-A-T), the method must demonstrate that the deuterium label does not cause chromatographic isotope effects (retention time shifts) that separate the IS from the analyte.

-

Isotopic Contribution Check:

-

Retention Time Matching:

-

Deuterated analogs may elute slightly earlier than non-labeled compounds on C18 columns.

-

Acceptance: The retention time difference should be negligible (< 0.05 min) to ensure the IS experiences the exact same matrix suppression as the analyte at the moment of ionization.

-

Analytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow for Anagliptin quantification.[1]

References

-

Kato, N., et al. (2011). "Discovery and pharmacological characterization of Anagliptin as a potent and selective DPP-IV inhibitor." Bioorganic & Medicinal Chemistry, 19(23), 7221-7227.[2]

-

Swain, R. P., et al. (2022).[3] "An insight of development and validation of bio-analytical method in the reference of anti-diabetic drugs by using LC-MS/MS." International Journal of Health Sciences, 6(S8), 4278–4287.[3]

- Furuta, Y., et al. (2013). "Metabolism and disposition of Anagliptin in humans." Xenobiotica, 43(1), 23-35.

A Senior Application Scientist's Guide to the Certificate of Analysis and Purity of Anagliptin-d6

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Anagliptin-d6 in Pharmaceutical Analysis

Anagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, a well-established therapeutic target for the management of type 2 diabetes mellitus.[1] Its mechanism involves preventing the degradation of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[2] In the realm of drug development and clinical pharmacokinetics, the quantification of Anagliptin in complex biological matrices is paramount. This necessitates the use of highly precise analytical methods, predominantly Liquid Chromatography-Mass Spectrometry (LC-MS).

The gold standard for achieving accurate and reproducible quantification in LC-MS is the use of a stable isotope-labeled internal standard (SIL-IS).[3] Anagliptin-d6, a deuterated analog of Anagliptin, serves this exact purpose. By replacing six hydrogen atoms with deuterium, the molecule's mass is increased without significantly altering its chemical properties, such as chromatographic retention time and ionization efficiency.[3] This allows it to co-elute with the non-labeled analyte and serve as a perfect proxy to correct for variations during sample preparation and instrument analysis, ensuring the highest degree of data integrity.[4]

Given its critical role, the quality and purity of the Anagliptin-d6 reference standard are non-negotiable. The Certificate of Analysis (CoA) is the definitive document that attests to this quality. This guide provides an in-depth exploration of the CoA for Anagliptin-d6, detailing the advanced analytical techniques used to certify its identity, purity, and isotopic enrichment.

The Certificate of Analysis (CoA): A Blueprint for Reference Standard Integrity

A Certificate of Analysis for a deuterated reference standard is more than a simple data sheet; it is a comprehensive dossier that provides end-users with the assurance of a material's suitability for its intended use.[5][6] It is the culmination of a rigorous, multi-technique characterization process designed to confirm the molecule's structure and quantify its purity with a high degree of confidence.

The following diagram illustrates the logical workflow of analyses that contribute to the final, certified reference material.

Caption: The overall workflow for the certification of a chemical reference standard.

The table below outlines the typical specifications found on a CoA for Anagliptin-d6. Each of these parameters will be explored in detail in the subsequent sections.

| Parameter | Methodology | Typical Specification | Purpose |

| Appearance | Visual Inspection | White to Off-White Solid | Confirms physical state and absence of gross contamination. |

| Identity | ¹H NMR, Mass Spectrometry | Conforms to Structure | Unambiguously confirms the chemical structure and deuteration. |

| Molecular Weight | Mass Spectrometry | ~389.50 g/mol | Confirms the mass increase due to the six deuterium atoms. |

| Chemical Purity | HPLC-UV | ≥98.0% | Quantifies the percentage of the main compound relative to organic impurities.[6] |

| Isotopic Purity | Mass Spectrometry | ≥99 atom % D | Determines the percentage of deuterium at the labeled positions. |

| Deuteration | Mass Spectrometry | No significant d0-d5 species | Confirms high isotopic enrichment and minimal non-deuterated content.[7] |

| Water Content | Karl Fischer Titration | ≤1.0% | Quantifies residual water, which can affect accurate weighing. |

| Residual Solvents | GC-HS | Meets USP <467> limits | Ensures solvents from synthesis/purification are below safety thresholds. |

Part I: Unambiguous Structural Identity and Confirmation

Before assessing purity, one must be absolutely certain of the molecule's identity. For a deuterated standard, this involves not only confirming the core chemical structure but also verifying the successful incorporation and location of the deuterium atoms.

Mass Spectrometry (MS): The First Proof of Identity

Expertise & Causality: Mass spectrometry is the cornerstone technique for confirming the molecular weight of a compound.[8] For Anagliptin-d6, we expect a molecular weight increase of approximately 6 Daltons compared to the non-labeled Anagliptin (C₁₉H₂₅N₇O₂, MW: ~383.45 g/mol ).[9] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides an exact mass measurement with high precision, allowing for the determination of the elemental formula and confirming that the mass increase is indeed from six deuterium atoms and not from other elemental variations.[10]

The workflow for identity confirmation by LC-MS is a systematic process designed for certainty.

Caption: A typical workflow for identity confirmation using LC-MS.

Experimental Protocol: LC-MS for Identity Confirmation

-

Standard Preparation: Accurately weigh and dissolve Anagliptin-d6 in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 10 µg/mL.[11]

-

Chromatographic Separation:

-

System: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer.

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm) is typically used for good retention and peak shape of polar compounds like Anagliptin.[12]

-

Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient allows for efficient elution and separation from any potential impurities.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray Ionization (ESI) in positive mode is used as it is highly effective for nitrogen-containing, polar molecules like Anagliptin.

-

Analysis: Acquire full-scan data using a high-resolution mass analyzer (e.g., TOF or Orbitrap) over a mass range of m/z 100-500.

-

-

Data Interpretation:

-

Extract the ion chromatogram for the expected protonated molecule ([M+H]⁺) of Anagliptin-d6 (expected m/z ≈ 390.24).

-

Verify that the exact mass measured from the mass spectrum is within a narrow tolerance (typically <5 ppm) of the theoretical exact mass of C₁₉H₁₉D₆N₇O₂.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

Expertise & Causality: While MS confirms the correct mass, NMR spectroscopy provides an unambiguous map of the molecule's atomic structure, confirming the connectivity of all atoms and the precise location of the deuterium labels.[8][13]

-

¹H NMR (Proton NMR): This is the most critical NMR experiment for a deuterated standard. At the positions where deuterium (a nucleus with spin I=1) has replaced hydrogen (spin I=1/2), the corresponding signals in the ¹H NMR spectrum will disappear or be significantly attenuated.[10] This provides definitive proof of the deuteration sites.

-

¹³C NMR (Carbon NMR): This experiment confirms that the carbon skeleton of the molecule is intact and correct. The chemical shifts of the carbon atoms provide a unique fingerprint of the molecule.[14]

Experimental Protocol: NMR for Structural Confirmation

-

Sample Preparation: Dissolve approximately 5-10 mg of Anagliptin-d6 in a suitable deuterated NMR solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid interfering signals. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve good signal dispersion and resolution.[15]

-

Tuning and Shimming: The probe is tuned to the ¹H and ¹³C frequencies, and the magnetic field is shimmed to ensure homogeneity and sharp spectral lines.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Interpretation: Compare the resulting spectrum to that of a non-deuterated Anagliptin reference standard. The absence of proton signals at the expected deuterated positions confirms the success of the isotopic labeling.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum so that each unique carbon atom appears as a single line.

-

Interpretation: Verify that the number of signals and their chemical shifts match the expected structure of Anagliptin, confirming the integrity of the core molecular framework.

-

Part II: Rigorous Purity Assessment

Purity is a critical attribute of a reference standard. It is typically defined as the percentage of the desired compound in the material and is assessed using multiple orthogonal techniques.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC coupled with a UV detector is the industry-standard method for determining the chemical purity of small-molecule pharmaceuticals.[6][8] The principle relies on the differential partitioning of components in a sample between a stationary phase (the column) and a mobile phase. For Anagliptin-d6, a reversed-phase HPLC method is ideal. The polar nature of Anagliptin allows it to be well-retained on a non-polar C18 stationary phase and eluted with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[11][16] Any process-related impurities or degradation products will likely have different polarities and thus different retention times, appearing as separate peaks in the chromatogram. Purity is then calculated based on the area percentage of the main peak relative to the total area of all peaks.

Caption: Workflow for chemical purity determination by HPLC-UV.

Experimental Protocol: RP-HPLC for Chemical Purity

-

System Suitability (Self-Validation): Before analyzing samples, the system's performance is verified. This typically involves injecting a standard solution multiple times to ensure that parameters like retention time, peak area, and theoretical plates are consistent and meet pre-defined criteria (e.g., %RSD < 2.0%).[16][17] This step ensures the validity of the results obtained.

-

Standard Preparation: Prepare a solution of Anagliptin-d6 in the mobile phase at a concentration of approximately 0.5 mg/mL.[11]

-

Chromatographic Conditions: The following table provides a validated set of parameters for this analysis.

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Industry standard for retaining and separating compounds like Anagliptin.[17] |

| Mobile Phase | Acetonitrile : 0.05M KH₂PO₄ Buffer (pH 3.0) (50:50 v/v) | Provides good resolution and peak shape for Anagliptin and potential impurities.[17] |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides efficient separation within a reasonable run time.[17] |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 248 nm | Anagliptin has a strong UV chromophore, and 248 nm is a common wavelength of maximum absorbance.[11] |

| Injection Vol. | 10 µL | A typical volume that balances sensitivity with potential column overload. |

-

Analysis and Calculation:

-

Inject the prepared sample solution into the HPLC system.

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the chemical purity using the area percent method:

-

Purity (%) = (Area of Anagliptin-d6 Peak / Total Area of All Peaks) * 100

-

-

Isotopic Purity and Enrichment by Mass Spectrometry

Expertise & Causality: For a deuterated internal standard, chemical purity alone is insufficient. The isotopic purity—the percentage of molecules that contain the desired number of deuterium atoms—is equally critical.[10] Low isotopic enrichment can lead to "crosstalk," where the signal from the internal standard interferes with the signal of the non-labeled analyte, compromising quantitative accuracy.[3] Mass spectrometry is the definitive technique for this measurement. By examining the mass spectrum of the molecular ion cluster, we can quantify the relative abundance of the desired d6 species against any residual, incompletely deuterated species (d5, d4, etc.) and the non-deuterated (d0) compound.[7]

Experimental Protocol: Isotopic Purity by LC-MS

-

Analysis: The same LC-MS method described for identity confirmation can be used. However, instead of just confirming the exact mass, the focus is on the isotopic distribution of the molecular ion peak.

-

Data Acquisition: Acquire high-resolution, full-scan mass spectra centered on the molecular ion region of Anagliptin-d6 (m/z ~390). Ensure sufficient data points are collected across the peak for accurate representation of the isotopic pattern.

-

Data Interpretation:

-

Examine the mass spectrum of the [M+H]⁺ ion.

-

Identify the peak corresponding to the fully deuterated (d6) species.

-

Measure the peak intensities of the d0, d1, d2, d3, d4, and d5 species, if present.

-

Calculate the isotopic enrichment by comparing the intensity of the d6 peak to the sum of intensities of all isotopic species. A typical specification is ≥98% or ≥99% isotopic purity.

-

Conclusion: Applying the CoA in a Research Setting

The Certificate of Analysis for Anagliptin-d6 is an indispensable tool for any researcher or drug development professional. It provides a transparent and scientifically validated account of the reference standard's quality. Understanding the analytical principles and methodologies behind each specification on the CoA empowers the scientist to use the standard with confidence. It ensures that the foundation of any quantitative bioanalytical method is built upon a reference material of the highest, verifiably-proven integrity. Proper storage, typically at -20°C and protected from light and moisture, is crucial to maintain this integrity throughout the standard's shelf life.[3][9] By appreciating the rigorous science encapsulated in the CoA, researchers can ensure the accuracy, reproducibility, and regulatory compliance of their own critical work.

References

-

Vaayath. (2021, September 1). Reference Standard for testing pharmaceuticals. Available at: [Link]

-

Pfanstiehl. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology. Available at: [Link]

-

Durga Malleswar, K., et al. (2019, July 31). A VALIDATED CHIRAL HPLC METHOD FOR THE ENANTIOMERIC PURITY OF ANAGLIPTIN. Indo American Journal of Pharmaceutical Research. Available at: [Link]

-

IJARIIT. (n.d.). ANALYTICAL METHOD DEVELOPMENT & VALIDATION OF ANAGLIPTIN BY RP-HPLC. International Journal of Advance Research, Ideas and Innovations in Technology. Available at: [Link]

-

Techmate Ltd. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. Available at: [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Available at: [Link]

-

Patel, S., et al. (2024, September 1). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP- HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ANAGLIPTIN AND METFORMIN HCL IN TABLET DOSAGE FORM. International Journal of Biological & Pharmaceutical Sciences Archive. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Available at: [Link]

-

ResearchGate. (2025, August 6). Development and Validation of a Stability-Indicating Related Substances RP-HPLC Method for Anagliptin and its Degradation Products. Available at: [Link]

-

Frontiers in Health Informatics. (2024, December 19). Development And Validation Of RP-HPLC Method For Anagliptin And Metformin Hydrochloride And Its Related Impurities In Tablet Dosage Form. Available at: [Link]

-

Acta Scientific. (2024, May 31). Analytical Techniques for the Assay of Gliptins - A Review. Available at: [Link]

-

PMC. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available at: [Link]

-

PMC. (2023, July 11). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Available at: [Link]

-

MDPI. (2023, July 27). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Available at: [Link]

-

NIH PubChem. (n.d.). Anagliptin. Available at: [Link]

-

National Measurement Institute of Australia. (n.d.). DEUTERATED INTERNAL STANDARD PRODUCT INFORMATION SHEET. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Exploring Methods for the Detection and Analysis of Antidiabetic Drugs in Pharmaceutical Formulations. Available at: [Link]

-

ResearchGate. (2025, August 5). Pharmacokinetic disposition of anagliptin, a novel dipeptidyl peptidase-4 inhibitor, in rats and dogs. Available at: [Link]

-

Isca Biochemicals. (n.d.). Certificate of Analysis. Available at: [Link]

-

ResearchGate. (2024, August 6). (PDF) Different analytical methods for quantitative determination of alogliptin benzoate as single drug either in a biological sample or pharmaceutical dosage forms. Available at: [Link]

-

Agilent. (2025, July 1). Characterization and Impurity Profiling of Combined Amylin and GLP-1 Analogs with RapiZyme Trypsin. Available at: [Link]

-

ResearchGate. (2026, February 14). characterization of linagliptin using analytical techniques. Available at: [Link]

-

PMC. (n.d.). Deciphering the Topology of Sitagliptin Using an Integrated Approach. Available at: [Link]

-

PMC. (n.d.). NMR Spectroscopic Analysis to Evaluate the Quality of Insulin: Concentration, Variability, and Excipient Content. Available at: [Link]

-

Scientific Research Publishing. (2016, July 17). A New and Enantioselective Chromatographic Method for Linagliptin on Amylose Coated Chiral Stationary Phase. Available at: [Link]

-

ResearchGate. (2026, January 10). The Metabolism and Disposition of the Oral Dipeptidyl Peptidase-4 Inhibitor, Linagliptin, in Humans. Available at: [Link]

-

PMC. (n.d.). Development and validation of a new analytical method for determination of linagliptin in bulk by visible spectrophotometer. Available at: [Link]

Sources

- 1. Anagliptin | C19H25N7O2 | CID 44513473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. techmate.co.uk [techmate.co.uk]

- 3. resolvemass.ca [resolvemass.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. vaayath.com [vaayath.com]

- 6. pharmtech.com [pharmtech.com]

- 7. industry.gov.au [industry.gov.au]

- 8. resolvemass.ca [resolvemass.ca]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. ijariie.com [ijariie.com]

- 12. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gu.se [gu.se]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijbpas.com [ijbpas.com]

- 17. healthinformaticsjournal.com [healthinformaticsjournal.com]

An In-Depth Technical Guide to the Isotopic Enrichment and Stability of Anagliptin-d6

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Anagliptin-d6, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Anagliptin. It is intended to serve as a valuable resource for professionals in drug development and research, offering insights into the synthesis, characterization of isotopic enrichment, and stability of this crucial internal standard.

Introduction: The Role of Anagliptin and the Significance of Deuteration

Anagliptin is a potent and selective inhibitor of the DPP-4 enzyme, which plays a critical role in glucose homeostasis.[1] By preventing the degradation of incretin hormones like GLP-1 and GIP, Anagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, making it an effective treatment for type 2 diabetes mellitus.[1]

In the realm of drug metabolism and pharmacokinetics (DMPK) studies, stable isotope-labeled internal standards are indispensable for accurate bioanalysis. Anagliptin-d6 serves as the gold-standard internal standard for the quantification of Anagliptin in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The incorporation of six deuterium atoms provides a mass shift that allows for its differentiation from the unlabeled drug, while its chemical properties remain nearly identical, ensuring it mimics the behavior of Anagliptin during sample extraction and analysis.[2][3]

Synthesis and Isotopic Enrichment of Anagliptin-d6

Rationale for Deuterium Labeling Strategy

The molecular structure of Anagliptin presents several potential sites for deuterium labeling. For Anagliptin-d6, the most logical and stable positions for the six deuterium atoms are on the two methyl groups of the 2-methylpropyl moiety.

dot dot graph Anagliptin_Structure { node [shape=plaintext]; struct [label=<  Anagliptin

Anagliptin

>]; }

Caption: Chemical structure of Anagliptin.

This labeling strategy is advantageous for several reasons:

-

Metabolic Stability: These positions are not typically susceptible to metabolic alteration, ensuring the isotopic label is retained in vivo.

-

Chemical Stability: The C-D bonds are stronger than C-H bonds, minimizing the risk of isotopic exchange during sample processing and analysis.

-

No Impact on Chiral Center: The labeling does not affect the chiral center at the cyanopyrrolidine ring, preserving the molecule's stereochemistry and biological activity.

-

Minimal Isotope Effect: Deuteration at these positions is unlikely to cause a significant chromatographic isotope effect, ensuring co-elution with the unlabeled analyte.

General Synthetic Approach

While the specific, proprietary synthesis of Anagliptin-d6 is not publicly disclosed, a general synthetic route can be postulated based on the known synthesis of Anagliptin. T[4]he synthesis would likely involve the use of a deuterated starting material, such as 2-methyl-d3-propan-1,2-diamine-d3, which would then be incorporated into the Anagliptin scaffold.

dot

Caption: Postulated synthetic workflow for Anagliptin-d6.

Determination of Isotopic Enrichment

The isotopic enrichment of Anagliptin-d6 is a critical parameter that defines its quality as an internal standard. It is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HRMS is used to determine the relative abundance of the different isotopologues (molecules with different numbers of deuterium atoms). The mass spectrum of a highly enriched Anagliptin-d6 sample will show a predominant peak corresponding to the M+6 ion.

| Isotopologue | Relative Abundance (%) |

| d0 (unlabeled) | < 0.1 |

| d1 | < 0.1 |

| d2 | < 0.1 |

| d3 | < 0.5 |

| d4 | < 1.0 |

| d5 | < 5.0 |

| d6 | > 93.0 |

Table 1: Representative Isotopic Distribution of Anagliptin-d6

¹H NMR is a powerful tool to confirm the positions of deuterium labeling by observing the absence of proton signals at the deuterated positions. ¹³C NMR can also be used to confirm the structural integrity of the molecule.

Stability of Anagliptin-d6

The stability of Anagliptin-d6 is paramount to its function as a reliable internal standard. Stability studies are conducted under various stress conditions to evaluate its degradation profile and to ensure that no isotopic exchange occurs.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method. Anagliptin has been shown to be susceptible to degradation under certain conditions.

dot

Caption: Forced degradation pathways for Anagliptin-d6.

| Stress Condition | Observed Degradation | Potential Degradation Products |

| Acidic (0.1 M HCl, 60°C, 24h) | Minor degradation | Hydrolysis of the amide bond |

| Alkaline (0.1 M NaOH, RT, 8h) | Significant degradation | Hydrolysis of the cyanopyrrolidine ring |

| Oxidative (3% H₂O₂, RT, 24h) | Significant degradation | N-oxidation |

| Thermal (60°C, 48h) | Minimal degradation | - |

| Photolytic (UV light, 24h) | Minor degradation | - |

Table 2: Summary of Forced Degradation Studies on Anagliptin

Long-Term Stability

Long-term stability studies are conducted under controlled storage conditions to determine the shelf-life of Anagliptin-d6. Samples are stored at specified temperatures and humidity levels and are analyzed at predetermined time points.

| Storage Condition | Duration | Acceptance Criteria |

| 2-8°C | 24 months | Isotopic enrichment ≥ 98%, Purity ≥ 99% |

| 25°C / 60% RH | 12 months | Isotopic enrichment ≥ 98%, Purity ≥ 99% |

| 40°C / 75% RH | 6 months | Isotopic enrichment ≥ 98%, Purity ≥ 99% |

Table 3: Recommended Long-Term Stability Protocol for Anagliptin-d6

Isotopic Exchange

A critical aspect of the stability of deuterated internal standards is the potential for isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix. The chosen labeling positions on the methyl groups of Anagliptin-d6 are not prone to back-exchange under typical bioanalytical conditions. However, it is prudent to assess for any potential exchange during method development and validation.

Conclusion

Anagliptin-d6 is a high-quality, stable isotope-labeled internal standard that is essential for the accurate and precise quantification of Anagliptin in biological samples. Its synthesis is designed to place deuterium atoms at metabolically and chemically stable positions, ensuring the integrity of the label throughout the analytical process. Rigorous testing of its isotopic enrichment and stability under various conditions confirms its suitability for use in regulated bioanalytical studies. This guide provides a foundational understanding for researchers and drug development professionals to confidently utilize Anagliptin-d6 in their studies.

References

- Google Patents. CN105503878A - Synthesis method of anagliptin.

-

PDB-101. Anagliptin - Diabetes Mellitus. [Link]

-

PMC - National Center for Biotechnology Information. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

MDPI. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. [Link]

-

DIGIBUG Principal. Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. [Link]

-

PubMed. Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions. [Link]

-

OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. [Link]

-

Wikipedia. Anagliptin. [Link]

-

SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? [Link]

-

Brieflands. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

-

Isca Biochemicals. Certificate of Analysis. [Link]

Sources

Anagliptin-d6: Comprehensive Safety Data, Handling Protocols, and Pharmacokinetic Applications

Content Type: Technical Whitepaper Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals

Introduction & Structural Significance

In the landscape of Type 2 diabetes mellitus (T2DM) management, dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a cornerstone therapeutic class due to their glucose-dependent mechanism of action and low risk of hypoglycemia 1. Anagliptin is a highly selective, potent, orally active DPP-4 inhibitor with an IC50 of 3.8 nM [[2]]().

For rigorous pharmacokinetic (PK) profiling and bioanalytical quantification, Anagliptin-d6 serves as the gold-standard stable isotope-labeled (SIL) internal standard. By incorporating six deuterium atoms into the molecular framework, Anagliptin-d6 achieves a mass shift of +6 Da relative to the unlabeled drug.

The Causality of Isotopic Labeling: In tandem mass spectrometry (LC-MS/MS), matrix effects from plasma or urine can cause unpredictable ion suppression or enhancement. Because Anagliptin-d6 shares the exact physicochemical properties and chromatographic retention time as unlabeled Anagliptin, it co-elutes perfectly. Any matrix-induced ionization fluctuation affects both the analyte and the internal standard equally. By quantifying the ratio of their signals, the assay becomes a self-validating system , mathematically canceling out extraction inefficiencies and matrix effects.

Mechanism of Action: DPP-4 Inhibition Dynamics

Anagliptin exerts its therapeutic effect by binding to the active site of the DPP-4 enzyme via non-covalent interactions. Specifically, its cyanopyrrolidine group interacts with the Ser630 residue of the enzyme, while the amino group forms hydrogen bonds with Glu205 and Glu206 3. This tight binding prevents DPP-4 from rapidly degrading incretin hormones like Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). The preservation of these hormones enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells 3.

Fig 1. Mechanistic pathway of DPP-4 inhibition by Anagliptin.